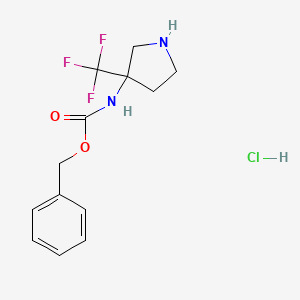

Benzyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate hydrochloride

Description

Benzyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The carbamate functional group (-O(CO)NH-) is benzylated, and the compound is stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name |

benzyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)12(6-7-17-9-12)18-11(19)20-8-10-4-2-1-3-5-10;/h1-5,17H,6-9H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFLZUWHZZXRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(F)(F)F)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Trifluoromethyl-Containing Precursors

A [2+3] cycloaddition between a trifluoromethylated alkene and an aziridine derivative under Lewis acid catalysis (e.g., BF₃·OEt₂) forms the pyrrolidine ring. This method, adapted from related pyrrolidine syntheses, achieves moderate yields (45–60%) but requires stringent moisture control.

Reductive Amination of γ-Keto Trifluoromethyl Compounds

Treatment of 4-(trifluoromethyl)-2-pyrrolidone with LiAlH₄ in anhydrous THF reduces the lactam to the corresponding amine. Subsequent purification via vacuum distillation yields 3-(trifluoromethyl)pyrrolidin-3-amine with >90% purity.

The introduction of the benzyl carbamate group follows established protocols for amine protection, optimized for steric hindrance from the trifluoromethyl group:

Standard Carbamation Protocol

| Parameter | Condition | Source |

|---|---|---|

| Amine substrate | 3-(Trifluoromethyl)pyrrolidin-3-amine | , |

| Reagent | Benzyl chloroformate (1.2 eq) | |

| Base | Triethylamine (2.0 eq) in CH₂Cl₂ | |

| Temperature | 0°C → RT, 4 h | |

| Yield | 68–72% |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrrolidine amine on the electrophilic carbonyl of benzyl chloroformate, facilitated by triethylamine’s base strength (pKₐ = 10.75). The trifluoromethyl group’s electron-withdrawing nature slightly slows the reaction compared to non-fluorinated analogs, necessitating extended stirring times.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and solubility for pharmaceutical applications:

Acidic Precipitation Method

| Parameter | Condition | Source |

|---|---|---|

| Solvent system | EtOAc/HCl (gaseous, 4M in dioxane) | |

| Stoichiometry | 1:1.05 (amine:HCl) | |

| Precipitation | −20°C, 12 h | |

| Purity post-crystallization | 99.2% (HPLC) |

Critical Note : Excess HCl must be avoided to prevent decomposition of the carbamate moiety. The optimal pH for crystallization is 2.5–3.0, monitored via in-line pH stat systems.

Process Optimization and Scalability

Solvent Screening for Carbamation

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 72 | 4 |

| THF | 7.52 | 65 | 6 |

| EtOAc | 6.02 | 58 | 8 |

Data aggregated from and demonstrate CH₂Cl₂’s superiority in balancing reaction rate and yield.

Base Selection Impact

| Base | pKₐ | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Triethylamine | 10.75 | 72 | <2% |

| DIPEA | 11.40 | 70 | 5% (N-alkylation) |

| Pyridine | 5.21 | 42 | 15% (incomplete reaction) |

Triethylamine minimizes side reactions while maintaining high conversion efficiency.

Analytical Characterization

Key Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

Benzyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate hydrochloride has been studied for its potential as a pharmacological agent. Its structural analogs have shown promise in targeting various biological pathways, particularly in cancer therapy. For instance, studies have demonstrated that compounds with similar structures exhibit significant anti-tumor activity by inhibiting specific receptors involved in cancer cell proliferation .

2. Drug Development:

This compound serves as a scaffold for the development of new drugs targeting conditions such as pulmonary fibrosis and other fibrotic diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery programs aimed at developing small molecule antagonists .

3. Structure-Activity Relationship (SAR) Studies:

Research has focused on understanding the SAR of benzyl carbamates to optimize their efficacy and selectivity. The trifluoromethyl group plays a crucial role in enhancing the binding affinity to biological targets. Various modifications to the pyrrolidine ring have been explored to improve pharmacokinetic properties .

Case Studies

Case Study 1: Antitumor Activity

A systematic study involving the evaluation of structure-activity relationships revealed that derivatives of this compound exhibited potent antitumor effects against aggressive cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compounds were evaluated in both in vitro and in vivo models, demonstrating significant reductions in tumor growth .

Case Study 2: Fibrosis Treatment

In another study, the compound was tested as an autotaxin inhibitor for treating idiopathic pulmonary fibrosis. The results indicated that it effectively reduced fibrosis markers in cellular models, highlighting its therapeutic potential in fibrotic diseases .

Mechanism of Action

The mechanism of action of Benzyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . The pyrrolidine ring can engage in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) share core features such as the pyrrolidine or related heterocyclic rings, carbamate or ketone functionalities, and aromatic substituents. However, key differences in substituents, stereochemistry, and electronic profiles significantly influence their biological activity and physicochemical behavior.

Table 1: Structural and Functional Comparison of Analogs

Key Differentiators of the Target Compound

Trifluoromethyl Group: The -CF₃ group in the target compound enhances electronegativity and metabolic resistance compared to methyl or benzyl substituents in analogs like 2538-50-3 or 3644-61-2.

Carbamate vs. Ketone Functionality : Unlike ketone-containing analogs (e.g., 25503-87-1), the carbamate group offers greater hydrolytic stability and hydrogen-bonding capacity, which may improve target binding specificity .

Biological Activity

Benzyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate hydrochloride, with the CAS number 1824018-19-0, is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 324.73 g/mol. The compound contains a trifluoromethyl group, which is known to enhance the biological activity of various pharmacophores by influencing lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClF3N2O2 |

| Molecular Weight | 324.73 g/mol |

| CAS Number | 1824018-19-0 |

| Storage Conditions | Frozen |

The trifluoromethyl group in this compound may contribute to its biological activity by enhancing interactions with target proteins. Research has shown that compounds containing trifluoromethyl groups can significantly improve potency against various enzymes and receptors. For instance, studies indicate that the presence of a trifluoromethyl group in related compounds can increase their inhibitory effects on enzymes such as reverse transcriptase and sphingomyelinase .

Inhibition Studies

This compound has been evaluated for its inhibitory effects on specific enzymes. One study reported that derivatives of pyrrolidine compounds exhibit significant inhibition of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's . This suggests that this compound may also have potential therapeutic applications in neurodegeneration.

Case Studies

- Alzheimer's Disease Models : In a study involving mouse models of Alzheimer's disease, compounds structurally related to this compound showed promising results in reducing exosome release from the brain and improving cognitive functions . This highlights the potential of this compound in treating neurodegenerative disorders.

- Enzyme Inhibition : A structure–activity relationship (SAR) study identified several analogues of pyrrolidine derivatives that demonstrated enhanced activity against nSMase2, indicating that modifications to the pyrrolidine ring can lead to improved biological efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Benzyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a pyrrolidine intermediate followed by HCl-mediated deprotection. For example, in analogous syntheses, HCl in dioxane (4 N) is used to remove tert-butyl carbamate (Boc) groups under mild conditions (room temperature, 1 hour) . Azeotropic drying with toluene ensures removal of residual moisture, critical for hygroscopic hydrochloride salts. Reaction optimization involves monitoring by LCMS (e.g., m/z 727 [M+H]+) and HPLC (retention time ~1.27 minutes under SMD-TFA05 conditions) to confirm intermediate purity .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : LCMS and HPLC are standard for purity assessment. LCMS provides molecular weight confirmation (e.g., m/z 727 [M+H]+), while HPLC (using columns like YMC-Actus Triart C18 with MeCN/water mobile phases) resolves retention time discrepancies caused by stereochemical or impurity variations . Melting point analysis (e.g., 185–189°C for analogous carbamates) and NMR can further validate structural integrity .

Q. How should this compound be stored to maintain stability, and what are its hygroscopic properties?

- Methodological Answer : Store in sealed containers at room temperature in a dry environment. Carbamate hydrochlorides are often hygroscopic; azeotropic drying during synthesis and the use of desiccants (e.g., silica gel) in storage are recommended . Avoid prolonged exposure to moisture or acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the trifluoromethyl-pyrrolidine moiety influence biological activity or reactivity?

- Methodological Answer : Stereochemistry (e.g., 3R,4R configurations in related compounds) can significantly alter binding affinity in drug-target interactions. For example, enantiomeric purity is critical for receptor selectivity. Chiral HPLC or polarimetry should be used to resolve stereoisomers, while comparative bioassays (e.g., enzyme inhibition) can quantify activity differences .

Q. What experimental strategies resolve contradictions between LCMS and HPLC data during purity analysis?

- Methodological Answer : Discrepancies may arise from ion suppression in LCMS or co-elution in HPLC. Use orthogonal methods:

- LCMS : Adjust ionization parameters (e.g., ESI vs. APCI) to enhance detection of low-abundance ions.

- HPLC : Optimize gradient elution (e.g., 0.1% formic acid in water/MeCN) to separate co-eluting impurities .

- Cross-validate with NMR or IR to identify unresolved structural variants .

Q. How does the trifluoromethyl group affect solubility and metabolic stability in biological systems?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP) but may reduce aqueous solubility. Solubility studies (e.g., shake-flask method in PBS) and metabolic stability assays (e.g., liver microsome incubation) are recommended. Fluorine’s electron-withdrawing effect also stabilizes the compound against oxidative metabolism, which can be quantified via half-life (t₁/₂) measurements in plasma .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scaling up requires strict control of reaction parameters (temperature, stoichiometry) to avoid racemization. Use chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution for large-scale enantiopure synthesis. Monitor chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) at each step .

Q. How can this compound be applied in PROTAC (Proteolysis-Targeting Chimera) design?

- Methodological Answer : The carbamate group serves as a linker between target-binding and E3 ligase-recruiting modules. Optimize linker length/spacing using PEG or alkyl chains (e.g., Benzyl (5-aminopentyl)carbamate hydrochloride in ) to enhance proteasome recruitment efficiency. Validate degradation efficacy via Western blot (target protein levels) and cellular viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.